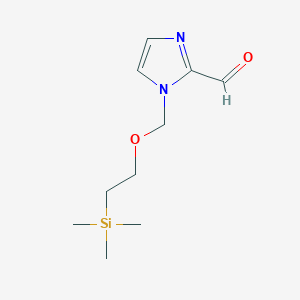

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde

Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde (abbreviated as SEM-imidazole-carbaldehyde) is a nitrogen-protected imidazole derivative featuring a carbaldehyde group at the 2-position and a (2-(trimethylsilyl)ethoxy)methyl (SEM) group at the 1-position. The SEM group serves as a robust protecting agent, enhancing stability during synthetic procedures while allowing selective deprotection under mild acidic or fluoride-ion conditions . The carbaldehyde moiety makes this compound a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes. Its structure balances steric bulk (from the trimethylsilyl group) with moderate polarity (from the ethoxy linker), influencing solubility and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-11-10(12)8-13/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIHRUCXNRKJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544741 | |

| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101226-42-0 | |

| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 1H-imidazole under basic conditions. The reaction proceeds as follows:

Starting Materials: 2-(Trimethylsilyl)ethoxymethyl chloride and 1H-imidazole.

Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to deprotonate the imidazole and facilitate nucleophilic substitution.

Procedure: The mixture is stirred at low temperature (0°C) to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trimethylsilyl-ethoxy group can be substituted under acidic or basic conditions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, or other reducing agents.

Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products

Oxidation: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylic acid.

Reduction: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde serves as an essential intermediate in organic synthesis. Its functional groups enable various chemical transformations, making it useful for creating more complex molecules. Notably, it can be employed in:

- Formation of Imidazole Derivatives: The imidazole ring allows for further substitutions and modifications to produce diverse derivatives that can exhibit unique properties.

- Synthesis of Pharmaceuticals: The compound's ability to act as a precursor in drug synthesis highlights its significance in medicinal chemistry.

Biological Applications

The compound has shown potential in synthesizing biologically active molecules, which can lead to the development of new therapeutic agents. Some specific applications include:

- Antimicrobial Agents: Research indicates that derivatives of imidazole can possess antimicrobial properties, making this compound relevant for developing new antibiotics.

- Anti-cancer Drugs: Compounds featuring imidazole rings have been studied for their potential anti-cancer activities.

Industrial Uses

In industry, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde is utilized in producing specialty chemicals and materials. Its unique properties allow it to be involved in:

- Chemical Manufacturing: As a building block for synthesizing various chemical products.

- Material Science: Its reactivity can be harnessed to develop new materials with specific properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of 1H-imidazole compounds could inhibit bacterial growth significantly. By modifying the aldehyde group on 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde, researchers synthesized several new compounds that exhibited promising antimicrobial activity against resistant strains of bacteria.

Case Study 2: Development of Anti-cancer Compounds

Research involving the modification of the imidazole ring led to the discovery of novel anti-cancer agents derived from this compound. These derivatives showed efficacy in inhibiting tumor growth in vitro and in vivo models, highlighting their potential for further development into therapeutic drugs.

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde depends on its specific applicationThe trimethylsilyl-ethoxy group can also participate in protecting group chemistry, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Key Compounds:

1-Methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7)

1-Phenyl-1H-imidazole-2-carbaldehyde (CAS 6002-15-9)

1-Trityl-1H-imidazole-2-carbaldehyde (CAS 67478-50-6)

1-Ethyl-1H-imidazole-2-carbaldehyde (CAS 111851-98-0)

Key Observations:

- The SEM group provides superior stability under acidic conditions compared to trityl or methyl groups, making it ideal for reactions requiring prolonged acid exposure .

- Phenyl and trityl substituents significantly reduce solubility in polar solvents due to their aromatic/hydrophobic nature, whereas the SEM group’s ethoxy linker partially mitigates this effect .

- Ethyl and methyl derivatives are more reactive in nucleophilic additions at the aldehyde group due to reduced steric hindrance .

Reactivity of the Aldehyde Group

The carbaldehyde group’s electrophilicity is modulated by the N1 substituent:

- SEM-imidazole-carbaldehyde : Moderate electrophilicity due to the electron-withdrawing effect of the SEM group, which polarizes the aldehyde carbonyl. This facilitates condensations with amines or hydrazines .

- 1-Methyl derivative : Higher electrophilicity due to the electron-donating methyl group, accelerating reactions like imine formation .

- 1-Trityl derivative : Reduced reactivity due to steric shielding from the bulky trityl group, limiting access to the aldehyde site .

Stability and Deprotection

- SEM Group : Stable under acidic (pH > 3) and basic conditions but cleaved by fluoride ions (e.g., TBAF) or oxidative methods (e.g., TPAP) .

- Trityl Group : Removed rapidly under mild acidic conditions (e.g., 1% TFA), limiting utility in acid-sensitive syntheses .

- Methyl/Phenyl Groups : Generally irreversible under standard conditions, requiring harsh methods (e.g., strong oxidants) for removal .

Biological Activity

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde is a synthetic compound that belongs to the imidazole family, characterized by its unique functional groups including an imidazole ring, a carbaldehyde group, and a trimethylsilyl-ethoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound has the following chemical properties:

- Molecular Formula : C11H20N2O2Si

- CAS Number : 101226-42-0

- Molecular Weight : 240.38 g/mol

Synthesis

The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 1H-imidazole under basic conditions, often using dimethylformamide (DMF) as a solvent. The reaction conditions include:

- Base : Sodium hydride (NaH)

- Temperature : Stirred at low temperature (0°C) to control the reaction rate.

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. While specific data on the biological activity of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde is limited, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

For example, indazole-containing derivatives have been reported to effectively inhibit various cancer cell lines, demonstrating IC50 values in the nanomolar range . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance biological activity.

Enzyme Inhibition

Imidazole derivatives are known for their ability to inhibit specific enzymes, which is crucial in cancer therapy. For instance, compounds that target fibroblast growth factor receptors (FGFR) have shown potent inhibitory effects with IC50 values as low as 2.9 nM . This mechanism may be applicable to the compound , given its structural similarities.

Case Studies

A case study involving related imidazole compounds highlighted their effectiveness against tumor xenografts in vivo. The study demonstrated that certain derivatives could delay tumor growth significantly while exhibiting a favorable safety profile in animal models .

Data Table of Related Compounds

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| Indazole Derivative A | 15.0 | FGFR1 Inhibitor |

| Indazole Derivative B | 642.1 | Moderate Anti-proliferative |

| 1H-Indazoles with Fluorine Substituents | <4.1 | Strong Enzymatic Activity |

| Imidazole Derivative C | 30.2 | Dual Aurora A and B Inhibitor |

Q & A

Basic Research Questions

Q. How can the synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via oxidation of its alcohol precursor. For analogous imidazole derivatives, Dess–Martin periodinane (DMP) in dichloromethane at 4°C has been used to oxidize (1-alkyl-1H-imidazol-2-yl)methanol to the corresponding carbaldehyde, achieving completion in 1 hour . Column chromatography over neutral alumina with gradient elution (0–7% ethyl acetate in hexane) can purify the product, though yields may remain moderate (e.g., 37% for trityl-protected analogs) due to steric hindrance from bulky protecting groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key signals include the aldehyde proton (δ ~9.14 ppm) and resonances from the trimethylsilyl (TMS) and ethoxymethyl (SEM) groups. For example, trityl-protected analogs show aromatic proton splitting between δ 6.97–7.49 ppm .

- LC/MS : The molecular ion peak (e.g., m/z = 337 [M-1] for a trityl derivative) confirms molecular weight .

- IR : A strong absorption band near 1700 cm⁻¹ corresponds to the aldehyde carbonyl stretch .

Q. How does the SEM (2-(trimethylsilyl)ethoxymethyl) group influence reactivity in further derivatization?

- Methodological Answer : The SEM group acts as a base-labile protecting group for imidazole nitrogen. It enhances solubility in organic solvents during synthesis but requires careful deprotection (e.g., using TBAF or HF·pyridine) to avoid side reactions. Comparative studies show that bulkier groups like trityl may reduce reaction efficiency in subsequent coupling steps .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when substituting the imidazole ring?

- Methodological Answer : Contradictions in regioselectivity or yield often arise from steric or electronic effects. Computational modeling (e.g., DFT calculations) can predict reactive sites on the imidazole ring. For example, electron-withdrawing groups at the 4-position may direct electrophilic substitution to the 5-position. Experimental validation using controlled substituent variation (e.g., fluoro, nitro groups) and monitoring via HPLC or TLC is recommended .

Q. How can computational methods guide the design of derivatives for pharmacological applications?

- Methodological Answer : Molecular docking studies (e.g., with AutoDock Vina) can predict binding affinities to target proteins. For instance, imidazole-2-carbaldehyde derivatives have been docked into the active sites of antimicrobial targets (e.g., bacterial topoisomerases) to optimize substituent interactions. MD simulations further assess stability of ligand–protein complexes .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Trace oxidation byproducts (e.g., carboxylic acids from over-oxidation) require sensitive detection. UPLC-MS with a C18 column (1.7 µm particles) and ESI in negative ion mode can achieve limits of detection (LOD) < 0.1%. Calibration curves using spiked standards validate accuracy .

Critical Considerations for Researchers

- Reaction Scale-Up : Bulkier protecting groups (e.g., SEM) may necessitate extended reaction times or elevated temperatures, risking decomposition. Pilot studies at 0.1–1 mmol scale are advised before scaling .

- Contradictory SAR Data : For structure–activity relationship (SAR) studies, ensure consistent biological assay conditions (e.g., pH, solvent controls) to isolate substituent effects from experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.